molecular formula C30H26O4 B12472989 Biphenyl-2,5-diyl bis(4-ethylbenzoate)

Biphenyl-2,5-diyl bis(4-ethylbenzoate)

Cat. No.: B12472989
M. Wt: 450.5 g/mol
InChI Key: GKHIVMHBSTWNDS-UHFFFAOYSA-N
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Description

6-(4-ethylbenzoyloxy)-[1,1’-biphenyl]-3-yl 4-ethylbenzoate is a complex organic compound characterized by its biphenyl structure with ethylbenzoyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethylbenzoyloxy)-[1,1’-biphenyl]-3-yl 4-ethylbenzoate typically involves esterification reactions. One common method is the reaction of 4-ethylbenzoic acid with 6-hydroxy-[1,1’-biphenyl]-3-yl 4-ethylbenzoate in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethylbenzoyloxy)-[1,1’-biphenyl]-3-yl 4-ethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under the influence of strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

6-(4-ethylbenzoyloxy)-[1,1’-biphenyl]-3-yl 4-ethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-ethylbenzoyloxy)-[1,1’-biphenyl]-3-yl 4-ethylbenzoate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active biphenyl derivatives, which can then interact with enzymes or receptors. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-ethoxybenzoate: Similar ester structure but lacks the biphenyl moiety.

    4-ethylbenzoic acid: A simpler structure with only one aromatic ring.

    Biphenyl-4-carboxylic acid: Contains the biphenyl structure but different functional groups.

Uniqueness

6-(4-ethylbenzoyloxy)-[1,1’-biphenyl]-3-yl 4-ethylbenzoate is unique due to its combination of biphenyl and ester functionalities, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C30H26O4

Molecular Weight

450.5 g/mol

IUPAC Name

[4-(4-ethylbenzoyl)oxy-3-phenylphenyl] 4-ethylbenzoate

InChI

InChI=1S/C30H26O4/c1-3-21-10-14-24(15-11-21)29(31)33-26-18-19-28(27(20-26)23-8-6-5-7-9-23)34-30(32)25-16-12-22(4-2)13-17-25/h5-20H,3-4H2,1-2H3

InChI Key

GKHIVMHBSTWNDS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)CC)C4=CC=CC=C4

Origin of Product

United States

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